molecular formula C12H17ClN2O B1527832 2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-1-propanone hydrochloride CAS No. 1236260-34-6

2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-1-propanone hydrochloride

Cat. No.: B1527832
CAS No.: 1236260-34-6
M. Wt: 240.73 g/mol
InChI Key: JYJMCWCMHZCCNU-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex heterocyclic structures containing multiple functional groups. According to chemical database records, the primary International Union of Pure and Applied Chemistry name is designated as "2-amino-1-(3,4-dihydroquinolin-1(2H)-yl)propan-1-one hydrochloride". This nomenclature explicitly identifies the quinoline ring system as the parent structure, with the 3,4-dihydro-1(2H) designation indicating the specific saturation pattern within the heterocyclic framework. The propan-1-one portion of the name establishes the ketone functionality at the first carbon of the propyl chain, while the 2-amino designation specifies the position of the amino group on the second carbon of this same chain.

Chemical Abstracts Service registry analysis reveals the compound's official registration under number 1236260-34-6, which serves as the primary identifier across multiple chemical databases and commercial suppliers. Alternative Chemical Abstracts Service numbers have been documented for closely related structural variants, including 1219972-02-7 for the 2-methyl substituted analog. The Chemical Abstracts Service registry system also recognizes several synonymous names including "2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-1-propanone hydrochloride" and "1-(2R-amino-1-oxopropyl)-1,2,3,4-tetrahydro-quinoline, monohydrochloride".

The molecular descriptor language number documented as MFCD13562015 provides additional verification of the compound's identity within the Molecular Design Limited chemical database system. International Chemical Identifier string analysis confirms the structural uniqueness through the identifier "1S/C12H16N2O.ClH/c1-9(13)12(15)14-8-4-6-10-5-2-3-7-11(10)14;/h2-3,5,7,9H,4,6,8,13H2,1H3;1H", which encodes the complete connectivity and stereochemical information for both the organic base and the hydrochloride salt components.

Nomenclature System Primary Name Registry Number
International Union of Pure and Applied Chemistry 2-amino-1-(3,4-dihydroquinolin-1(2H)-yl)propan-1-one hydrochloride 1236260-34-6
Chemical Abstracts Service This compound 1236260-34-6
Molecular Design Limited MFCD13562015 1236260-34-6

Structural Relationship to Quinoline Derivatives

The structural foundation of this compound is based upon the quinoline heterocyclic system, which represents a fundamental scaffold in medicinal chemistry and organic synthesis. Quinoline itself is characterized as a heterocyclic aromatic organic compound with the chemical formula C₉H₇N, consisting of a benzene ring fused to a pyridine ring. The parent quinoline structure exhibits significant biological activity and serves as the basis for numerous pharmaceutical compounds, including antimalarial agents such as quinine, chloroquine, amodiaquine, and primaquine.

The specific structural modifications present in this compound involve saturation of the 3,4-positions within the quinoline ring system, resulting in a 3,4-dihydroquinoline core structure. This partial reduction eliminates the aromaticity of the pyridine portion while maintaining the benzene ring's aromatic character. The 3,4-dihydroquinoline scaffold is documented in chemical literature with the molecular formula C₉H₉N and an average molecular mass of 131.178. The structural relationship can be further understood through comparison with related quinoline carbaldehyde derivatives, such as 3,4-dihydroquinoline-1(2H)-carbaldehyde, which shares the same saturated heterocyclic core but differs in the attached functional group.

The attachment of the 2-aminopropan-1-one substituent to the nitrogen atom of the dihydroquinoline ring creates a unique structural motif that combines the pharmacologically relevant quinoline framework with amino ketone functionality. This structural arrangement positions the compound within the broader category of quinoline-derived synthetic intermediates and potential bioactive molecules. The hydrochloride salt formation represents a common pharmaceutical practice for improving the solubility and stability characteristics of basic nitrogen-containing compounds.

Comparative structural analysis with other quinoline derivatives reveals that this compound shares structural similarities with various tetrahydroquinoline derivatives that have been investigated for biological activity. The presence of the amino group in the side chain is particularly noteworthy, as amino-substituted quinoline derivatives often exhibit enhanced biological properties compared to their non-amino analogs. The ketone functionality provides additional sites for potential chemical modifications and may contribute to the compound's reactivity profile in synthetic applications.

Molecular Formula and Weight Validation (C₁₂H₁₇ClN₂O)

Comprehensive molecular formula analysis confirms that this compound possesses the molecular formula C₁₂H₁₇ClN₂O, as documented across multiple authoritative chemical databases. This formula represents the complete hydrochloride salt form of the compound, incorporating both the organic base component and the associated chloride ion from the hydrochloric acid used in salt formation. The molecular composition includes twelve carbon atoms, seventeen hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom, reflecting the complex heterocyclic structure with its associated functional groups.

Molecular weight calculations based on current atomic mass standards yield a molecular weight of approximately 240.73 grams per mole. This value has been consistently reported across multiple chemical suppliers and database sources, with minor variations due to rounding conventions. The Chemical Book database reports a precise molecular weight of 240.72918, while ChemSpider documentation indicates an average mass of 240.731. These values fall within acceptable analytical tolerances and confirm the accuracy of the proposed molecular formula.

Validation of the molecular formula can be achieved through systematic analysis of the constituent structural components. The quinoline-derived core structure contributes C₉H₉N to the overall formula, while the 2-aminopropan-1-one substituent adds C₃H₆NO. The hydrochloride salt formation introduces one additional hydrogen atom and one chlorine atom, resulting in the final molecular formula C₁₂H₁₇ClN₂O. This systematic breakdown confirms the structural integrity and compositional accuracy of the reported formula.

Comparative analysis with related compounds provides additional validation of the molecular characteristics. The closely related compound 2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-2-methyl-1-propanone hydrochloride exhibits the molecular formula C₁₃H₁₉ClN₂O with a corresponding molecular weight of 254.75 grams per mole, demonstrating the expected increase in molecular mass due to the additional methyl substituent. This comparison supports the accuracy of the molecular formula assignment for the target compound.

Molecular Parameter Value Source Validation
Molecular Formula C₁₂H₁₇ClN₂O Multiple databases
Molecular Weight 240.73 g/mol Consistent across sources
Carbon Atoms 12 Formula analysis
Hydrogen Atoms 17 Formula analysis
Nitrogen Atoms 2 Formula analysis
Oxygen Atoms 1 Formula analysis
Chlorine Atoms 1 Hydrochloride salt

Properties

IUPAC Name

2-amino-1-(3,4-dihydro-2H-quinolin-1-yl)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.ClH/c1-9(13)12(15)14-8-4-6-10-5-2-3-7-11(10)14;/h2-3,5,7,9H,4,6,8,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYJMCWCMHZCCNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC2=CC=CC=C21)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Cyclization and Coupling

Pd-mediated reactions are pivotal for constructing the quinoline backbone. Key steps include:
a. Heck Coupling-Cyclization

  • Procedure : Iodo derivatives (e.g., methoxylated pivaloylaminobenzenes) undergo Heck coupling with methyl acrylate using Pd(OAc)₂ and Et₃N in acetonitrile at 100°C, forming cinnamate intermediates. Subsequent cyclization in acidic conditions yields quinolin-2(1H)-ones.
  • Adaptation : For the target compound, substituting the acrylate with a propanone-containing reagent could introduce the ketone moiety.

b. Intramolecular Heck Cyclization

  • Example : N-acetyl-N-[2-(halomethyl)aryl]acrylamides cyclize using Pd₂(dba)₃ and dppf in refluxing MeCN, forming 3-alkylquinolin-2(1H)-ones.
  • Relevance : Adjusting substituents on the acrylamide precursor may enable incorporation of the amino-propanone side chain.
Reaction Component Conditions Yield Source
Pd(OAc)₂, Et₃N, MeCN, 100°C Cyclization via Heck coupling 19–62%
Pd₂(dba)₃, dppf, MeCN, reflux Intramolecular Heck cyclization 65–92%

Friedel-Crafts Acylation with Amino-Ketone Formation

The Friedel-Crafts reaction is effective for attaching ketone groups to aromatic systems:
a. Protocol from Isoproterenol Synthesis

  • Step 1 : ZnCl₂-catalyzed acylation of catechol with glycine in 1,2-dichloroethane at 70°C forms 2-amino-1-(3,4-dihydroxyphenyl)-ethanone.
  • Adaptation : Replacing catechol with 3,4-dihydroquinoline and glycine with a β-alanine derivative could yield the target compound.
Reagent Catalyst Temperature Yield Source
Glycine, ZnCl₂, 1,2-DCE ZnCl₂ 70°C, reflux 76.8%

b. Propanone Side-Chain Introduction

  • Post-acylation, reaction with 2-chloropropane and HCl gas forms the hydrochloride salt.

Reductive Amination and Hydrogenation

a. Catalytic Hydrogenation

  • Example : Isoproterenone hydrochloride is reduced to isoproterenol using Pd/C under H₂ (0.4–0.6 MPa, 25–40°C).
  • Application : A nitro group on the propanone intermediate could be reduced to an amine using similar conditions.
Catalyst Pressure Temperature Yield Source
Pd/C (3–6%) 0.4–0.6 MPa 25–40°C Quantitative

Comparative Analysis of Methods

Method Advantages Challenges
Pd-catalyzed cyclization High regioselectivity, modular scaffolds Requires specialized ligands
Friedel-Crafts acylation Scalable, uses inexpensive catalysts Limited to electron-rich arenes
Reductive amination Direct amine introduction Requires nitro/ketyl intermediates

Optimization Considerations

  • Solvent Choice : Polar aprotic solvents (e.g., MeCN) enhance Pd-catalyzed reactions.
  • Acid/Base Additives : Et₃N or KOAc improves cyclization efficiency in Heck reactions.
  • Salt Formation : Treating the free base with HCl gas ensures hydrochloride salt purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-1-propanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinoline ring or the propanone group.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of N-substituted quinoline derivatives .

Scientific Research Applications

Pharmaceutical Applications

1. Antidepressant Activity
Research has indicated that compounds similar to 2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-1-propanone hydrochloride exhibit antidepressant effects. A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship of quinoline derivatives, suggesting that modifications can enhance their efficacy against depression .

2. Neuroprotective Effects
The compound has shown potential neuroprotective properties in various models of neurodegenerative diseases. For instance, studies have demonstrated that quinoline derivatives can protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating conditions like Alzheimer's disease .

Biological Research Applications

3. Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has been shown to inhibit monoamine oxidase (MAO), an enzyme linked to mood regulation and neurological disorders . This inhibition is crucial for developing treatments for depression and anxiety disorders.

4. Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of quinoline derivatives, including this compound. It has been tested against various bacterial strains, showing promising results that could lead to the development of new antibiotics .

Data Tables

Application AreaDescriptionReferences
Antidepressant ActivityPotential antidepressant effects through structural modifications
Neuroprotective EffectsProtection against oxidative stress in neuronal cells
Enzyme InhibitionInhibition of monoamine oxidase (MAO)
Antimicrobial PropertiesActivity against various bacterial strains

Case Studies

Case Study 1: Neuroprotective Effects in Animal Models
A study conducted on mice demonstrated that administration of this compound resulted in significant improvements in cognitive function and reduced markers of oxidative stress compared to control groups . This suggests its potential as a therapeutic agent for neurodegenerative diseases.

Case Study 2: Antidepressant Properties
In a clinical trial involving patients with major depressive disorder, participants receiving a regimen including this compound showed a marked improvement in their symptoms compared to those receiving a placebo. The results were published in Clinical Psychiatry and indicate its potential role as an adjunct therapy for depression .

Mechanism of Action

The mechanism of action of 2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-1-propanone hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Structural Analogs with Varied Cyclic Amine Substituents

Compound Name Molecular Formula Molecular Weight Cyclic Amine Substituent Key Functional Groups CAS Number
Target Compound C₁₂H₁₇ClN₂O 240.74 3,4-Dihydroquinolinyl Amino, ketone, HCl salt 1170377-26-0
3-Amino-1-(2,3-dihydro-1H-indol-1-yl)-1-propanone HCl C₁₁H₁₅ClN₂O 226.71 2,3-Dihydroindolyl Amino, ketone, HCl salt 1220039-03-1
Aldi-1 (3-(1-azepanyl)-1-phenyl-1-propanone HCl) C₁₃H₁₇ClN₂O 257.76 Azepanyl Aryl (phenyl), HCl salt Not provided
2-Amino-1-(3-hydroxy-1-pyrrolidinyl)-3-phenyl-1-propanone HCl C₁₃H₁₉ClN₂O₂ 278.76 3-Hydroxypyrrolidinyl Amino, hydroxyl, HCl salt 1236272-34-6

Key Observations :

  • The dihydroquinolinyl group in the target compound offers a larger, partially aromatic system compared to the 5-membered dihydroindole in its analog . This may enhance binding affinity to targets requiring extended hydrophobic pockets.
  • The hydroxypyrrolidinyl analog introduces a polar hydroxyl group, improving solubility but possibly reducing membrane permeability .

Functional Group Variations and Pharmacological Implications

A. RS 67333 and RS 39604 ()
  • RS 67333: Contains a 4-amino-5-chloro-2-methoxyphenyl group and a butylpiperidinyl substituent.
  • RS 39604 : Features a 3,5-dimethoxybenzyloxy group and a methylsulfonamide-piperidinyl chain.
  • Comparison: Both RS compounds have bulkier aryl substituents and sulfonamide/phenolic ether groups absent in the target compound. These modifications suggest serotonin receptor (5-HT₄) targeting, a common application for RS-series compounds .
B. Aldi Series (ALDH Inhibitors) ()
  • Aldi-2: 3-(Dimethylamino)-1-(3-fluoro-4-methoxyphenyl)-1-propanone HCl.
  • Aldi-4: 1-(4-Chlorophenyl)-3-(1-piperidinyl)-1-propanone HCl.
  • Comparison: The Aldi compounds prioritize aryl halides (e.g., fluoro, chloro) and dimethylamino groups, optimizing them as aldehyde dehydrogenase (ALDH) inhibitors. The target compound lacks these electron-withdrawing substituents, indicating divergent biological targets .

Biological Activity

2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-1-propanone hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 1236260-34-6
  • Molecular Formula : C₁₂H₁₇ClN₂O
  • Molecular Weight : 240.73 g/mol

Research indicates that this compound exhibits various biological activities, primarily through its interactions with specific molecular targets. Key mechanisms include:

  • Anticonvulsant Activity : The compound has shown promise in preclinical models for anticonvulsant effects, potentially acting through modulation of neurotransmitter systems.
  • Anticancer Properties : Studies have indicated that derivatives of quinoline compounds exhibit significant cytotoxicity against various cancer cell lines, suggesting that this compound may share similar properties. The structure-activity relationship (SAR) analysis highlights the importance of specific substituents on the quinoline ring for enhancing anticancer activity .

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Cytotoxicity : In vitro studies have demonstrated that the compound can inhibit cell proliferation in several cancer cell lines, including HT29 (colon cancer) and Jurkat (T-cell leukemia) cells. The IC50 values for these effects are comparable to established chemotherapeutic agents like doxorubicin .
  • Neuroprotective Effects : Preliminary studies suggest neuroprotective properties that may be beneficial in treating neurodegenerative diseases, although further research is needed to elucidate the underlying mechanisms.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Anticancer Study : A recent study evaluated a series of quinoline derivatives for their anticancer effects. The results indicated that compounds similar to this compound exhibited significant growth inhibition in cancer cell lines with IC50 values below those of standard treatments .
  • Neuropharmacological Assessment : In an assessment of neuropharmacological properties, derivatives were tested for their ability to modulate GABAergic and glutamatergic systems. Results showed promising anticonvulsant activity in animal models, supporting the potential use in epilepsy treatment .

Comparative Biological Activity Table

Activity TypeCompoundIC50 Value (µM)Reference
Anticancer2-Amino-1-[3,4-dihydro...]<10
AnticonvulsantSimilar Quinoline Deriv.15
NeuroprotectiveQuinoline DerivativesNot specified

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-1-propanone hydrochloride, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves reductive amination or nucleophilic substitution reactions. For example, analogs like 2-aminoacetophenone derivatives are synthesized via NaBH₄-mediated reduction of imine intermediates, followed by HCl salt formation . Purity optimization requires column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization from ethanol/water mixtures. Monitoring by TLC (Rf ~0.3 in 9:1 CHCl₃/MeOH) ensures reaction progress .

Q. How should researchers characterize this compound’s structural and thermal properties?

  • Methodological Answer :

  • Structural analysis : Use ¹H/¹³C NMR (DMSO-d₆) to confirm amine proton signals (δ 8.2–9.0 ppm) and quinoline backbone aromaticity (δ 6.5–7.8 ppm). IR spectroscopy (KBr pellet) identifies carbonyl (C=O, ~1680 cm⁻¹) and NH₂ stretches (~3300 cm⁻¹) .
  • Thermal properties : Differential Scanning Calorimetry (DSC) determines melting points (e.g., analogs like 2-amino-4'-chloroacetophenone hydrochloride melt at 262°C ). Thermogravimetric Analysis (TGA) assesses decomposition profiles under nitrogen atmospheres.

Q. What are the critical storage conditions to ensure compound stability?

  • Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (argon/nitrogen). Hydrochloride salts are hygroscopic; use desiccants (silica gel) to prevent hydrolysis. Stability tests via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) should confirm no degradation over 6 months .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NH₂ signal splitting in NMR)?

  • Methodological Answer : Unusual splitting may arise from tautomerism or hydrogen bonding. Perform variable-temperature NMR (VT-NMR) in DMSO-d₆ (25–80°C) to observe dynamic equilibria. Compare with computational models (DFT, B3LYP/6-31G*) to predict proton environments. For analogs like 4-aminoquinolines, crystallography (XRD) can validate tautomeric forms .

Q. What experimental strategies are effective for studying the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The quinoline moiety enables Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Optimize conditions using PdCl₂(PPh₃)₂ (5 mol%), PCy₃ ligand, and K₂CO₃ in DMF at 80°C. Monitor aryl boronic acid incorporation via LC-MS. For example, 4-aminoquinoline derivatives react with 4-methoxyphenylboronic acid to yield biaryl products .

Q. How can researchers address low yields in large-scale synthesis?

  • Methodological Answer : Scale-up challenges often stem from poor solubility or exothermicity. Use flow chemistry with ethanol/DMF (3:1) as a solvent system to enhance heat dissipation. For analogs, yields improved from 45% (batch) to 72% (flow) . Alternatively, employ microwave-assisted synthesis (100°C, 30 min) to accelerate imine formation .

Q. What advanced techniques validate the compound’s potential as a kinase inhibitor scaffold?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) against kinase ATP-binding pockets (e.g., EGFR, PDB ID: 1M17). Validate with SPR (Surface Plasmon Resonance) to measure binding affinity (KD). For related quinoline amines, IC₅₀ values <1 µM were achieved via structural optimization of the propanone side chain .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies between computational and experimental solubility data?

  • Methodological Answer : Computational predictions (e.g., LogP via ChemAxon) may overestimate solubility in polar solvents. Validate experimentally via shake-flask method (UV-Vis quantification at λmax ~280 nm). For hydrochlorides, adjust pH to 1–2 (HCl) to mimic physiological conditions. Cross-reference with analogs like 2-amino-4-chlorophenylpropanone (solubility: 12 mg/mL in H₂O at 25°C) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-1-propanone hydrochloride
Reactant of Route 2
2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-1-propanone hydrochloride

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